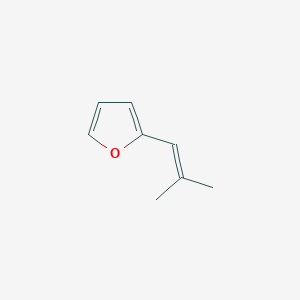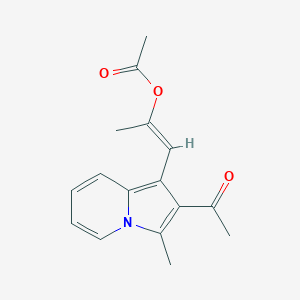
(Pentacarbonylrhenio)(triphenylphosphine)gold
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pentacarbonylrhenio)(triphenylphosphine)gold is a coordination compound that features a gold atom coordinated to a triphenylphosphine ligand and a rhenium atom coordinated to five carbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Pentacarbonylrhenio)(triphenylphosphine)gold typically involves the reaction of chloro(triphenylphosphine)gold(I) with pentacarbonylrhenium(I) chloride. The reaction is carried out in an inert atmosphere, often using solvents such as toluene or diethyl ether. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Pentacarbonylrhenio)(triphenylphosphine)gold can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to form lower oxidation state species.
Substitution: Ligands such as triphenylphosphine or carbonyl groups can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or toluene, under inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield rhenium(VII) species, while substitution reactions can produce a variety of gold and rhenium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
(Pentacarbonylrhenio)(triphenylphosphine)gold has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbonylation reactions.
Medicine: Research is ongoing into its potential use in cancer therapy due to its cytotoxic properties.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloro(triphenylphosphine)gold(I): Similar in structure but lacks the rhenium component.
Pentacarbonylrhenium(I) chloride: Contains rhenium and carbonyl groups but lacks the gold and triphenylphosphine components.
Triphenylphosphine gold(I) derivatives: Similar in having gold and triphenylphosphine but differ in other ligands.
Uniqueness
(Pentacarbonylrhenio)(triphenylphosphine)gold is unique due to the combination of gold, rhenium, triphenylphosphine, and carbonyl ligands in a single molecule. This combination imparts unique electronic and structural properties, making it valuable for specific catalytic and biological applications .
Eigenschaften
Molekularformel |
C23H16AuO5PRe+ |
|---|---|
Molekulargewicht |
786.5 g/mol |
IUPAC-Name |
carbon monoxide;gold;rhenium;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.5CO.Au.Re/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;5*1-2;;/h1-15H;;;;;;;/p+1 |
InChI-Schlüssel |
JSXBWWHQBKPHGZ-UHFFFAOYSA-O |
Kanonische SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Re].[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-chlorobenzamide](/img/structure/B12894440.png)
![Platinum, (2-aminocyclohexanemethanamine-N,N')[ethane-dioato(2-)-O,O']-, (SP-4-3), (1S-trans)](/img/structure/B12894441.png)
![3-Chloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one](/img/structure/B12894450.png)
![{3,5-Dibromo-4-[(2-methylquinolin-6-yl)oxy]phenoxy}acetic acid](/img/no-structure.png)
![2-(3-Methylphenyl)-N-[3-(pyrrolidin-1-yl)propyl]quinolin-4-amine](/img/structure/B12894460.png)
![2-(4-Bromophenyl)-1,5,6,7-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B12894466.png)




